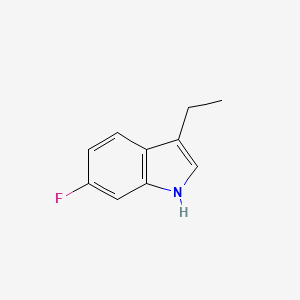

3-ethyl-6-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-6-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTSVDGYLPWOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 6 Fluoro 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to Fluorinated and Alkylated Indoles

The synthesis of functionalized indoles often relies on well-established, name-brand reactions that have been adapted over time to accommodate a wide range of substituents and improve reaction conditions. bhu.ac.inmdpi.com

Fischer Indole Synthesis and its Variants for Substituted Indoles

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

To synthesize 3-ethyl-6-fluoro-1H-indole via this method, the logical starting materials would be (4-fluorophenyl)hydrazine (B109058) and 2-pentanone. The initial reaction forms the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride, induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

With meta-substituted phenylhydrazines, the Fischer synthesis can lead to a mixture of regioisomers. However, for a (4-fluorophenyl)hydrazine, where the fluoro group is at the para-position relative to the hydrazine (B178648) moiety, cyclization is directed to predictably form the 6-fluoroindole (B127801). mdpi.com The choice of ketone, in this case, 2-pentanone, determines the substitution at the 2- and 3-positions. The reaction mechanism favors the formation of the more stable alkene intermediate during the enamine isomerization step, which typically leads to the ethyl group being placed at the 3-position.

Recent advancements have introduced milder reaction conditions. For instance, Fischer syntheses have been successfully performed in purely aqueous solutions, often just using the hydrochloride salts of the reactants, which simplifies the procedure and reduces the use of corrosive acids. researchgate.net Another significant variant is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the reaction's scope. wikipedia.org

| Reaction | Starting Materials | Key Reagents/Catalysts | General Outcome |

| Classical Fischer Synthesis | (4-fluorophenyl)hydrazine, 2-pentanone | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) wikipedia.orgtcichemicals.com | Forms phenylhydrazone intermediate, which cyclizes to 3-ethyl-6-fluoro-1H-indole. wikipedia.org |

| Buchwald Modification | 1-Bromo-4-fluorobenzene, 2-pentanone hydrazone | Palladium catalyst wikipedia.org | In-situ formation of the N-arylhydrazone, followed by cyclization. wikipedia.org |

| Aqueous Fischer Synthesis | (4-fluorophenyl)hydrazine hydrochloride, 2-pentanone | Boiling water researchgate.net | Environmentally friendly approach, potentially yielding the target indole with high purity. researchgate.net |

Madelung Indole Synthesis and Modern Adaptations

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org For the synthesis of 3-ethyl-6-fluoro-1H-indole, the precursor would be N-propionyl-4-fluoro-2-methylaniline. The reaction typically requires harsh conditions, such as sodium ethoxide or sodium amide at temperatures between 200–400 °C, which can limit its use for substrates with sensitive functional groups. bhu.ac.inwikipedia.org The base deprotonates both the amide nitrogen and the benzylic methyl group, leading to a cyclization onto the amide carbonyl. wikipedia.org

The vigorous conditions of the classical Madelung synthesis make it generally unsuitable for molecules with base-labile groups like trifluoromethyl groups. clockss.org However, modern adaptations have significantly improved the reaction's utility. The use of alkyllithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), allows the reaction to proceed at much lower temperatures. bhu.ac.in A notable modification by Smith utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids. wikipedia.org Recently, a combination of LiN(SiMe₃)₂ and CsF has been shown to mediate a highly efficient tandem Madelung synthesis to produce N-methyl-2-arylindoles. organic-chemistry.org These milder variants expand the scope to include more complex and sensitive substrates. bhu.ac.inwikipedia.org

| Variant | Precursor | Base/Reagents | Conditions |

| Classical Madelung | N-propionyl-4-fluoro-2-methylaniline | Sodium ethoxide or Sodium amide wikipedia.org | High temperature (200-400 °C) wikipedia.org |

| Modern Madelung | N-propionyl-4-fluoro-2-methylaniline | Alkyllithiums (n-BuLi, LDA) bhu.ac.in | Milder temperatures |

| Smith Modification | 2-methyl-4-fluoro-N-(trimethylsilyl)aniline + Propionyl chloride | Organolithium reagents wikipedia.org | Condensation followed by intramolecular olefination wikipedia.org |

Reissert Indole Synthesis for Functionalized Indoles

The Reissert indole synthesis provides a route to indoles starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org To target a 6-fluoroindole, one would begin with 4-fluoro-2-nitrotoluene. The first step is a condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated by heating to give the final indole. wikipedia.org

This method primarily produces indoles substituted at the 2-position (with a carboxylic acid group) and is not a direct route to 3-alkylated indoles like 3-ethyl-6-fluoro-1H-indole. However, the resulting indole-2-carboxylate (B1230498) can serve as a versatile intermediate. chemijournal.com The indole ring can be subsequently functionalized at the 3-position through various electrophilic substitution reactions once the electron-withdrawing carboxylate group at C2 is removed. bhu.ac.in A modification by Butin involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Condensation | 4-fluoro-2-nitrotoluene, Diethyl oxalate | Potassium ethoxide wikipedia.org | Ethyl (5-fluoro-2-nitrophenyl)pyruvate |

| 2. Reductive Cyclization | Ethyl (5-fluoro-2-nitrophenyl)pyruvate | Zinc, Acetic acid wikipedia.org | 6-fluoroindole-2-carboxylic acid |

| 3. Decarboxylation | 6-fluoroindole-2-carboxylic acid | Heat wikipedia.org | 6-fluoro-1H-indole |

Bischler and Hemetsberger Indole Synthesis Pathways

Bischler-Möhlau Synthesis The Bischler-Möhlau synthesis creates 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778). wikipedia.org While the classical method is known for harsh conditions and is primarily for 2-arylindoles, it establishes a fundamental reaction pathway involving the reaction of an α-halo-ketone with an aniline. wikipedia.orgchemeurope.com A hypothetical adaptation for 3-ethyl-6-fluoro-1H-indole would involve reacting 4-fluoroaniline (B128567) with a suitable α-halo-ketone, like 1-bromopentan-2-one. The mechanism proceeds through the formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization. wikipedia.org Milder, modern methods using catalysts like lithium bromide or microwave irradiation have been developed to improve yields and predictability. chemeurope.com

Hemetsberger Indole Synthesis The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org The starting materials are an aromatic aldehyde and ethyl azidoacetate. jst.go.jp For a 6-fluoroindole, one would start with 4-fluorobenzaldehyde. The reaction is believed to proceed through a nitrene intermediate formed from the azide, which then cyclizes. wikipedia.org Yields can be high, but the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org Microwave irradiation has been employed to facilitate this reaction, offering a rapid pathway to various indole derivatives. openmedicinalchemistryjournal.com Like the Reissert synthesis, this method primarily yields indole-2-carboxylates, which would require further modification to introduce a 3-ethyl group.

| Synthesis | Typical Starting Materials | Key Features | Primary Product Type |

| Bischler-Möhlau | α-halo-ketone, Aniline wikipedia.org | Harsh conditions in classical method; milder variants exist. wikipedia.orgchemeurope.com | 2-Aryl/Alkyl-indoles |

| Hemetsberger | Aryl aldehyde, Ethyl azidoacetate jst.go.jp | Thermal decomposition of an azide; involves a nitrene intermediate. wikipedia.org | Indole-2-carboxylic esters |

Japp-Klingemann Indole Synthesis in Indole Derivative Preparation

The Japp-Klingemann reaction is not a direct indole synthesis itself but is a crucial method for preparing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.org This is particularly useful when the required arylhydrazines are not commercially available. uninsubria.it The reaction couples an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org

To generate a precursor for 3-ethyl-6-fluoro-1H-indole, one would start with 4-fluoroaniline. The aniline is converted to its diazonium salt using sodium nitrite (B80452) and a strong acid. This salt is then reacted with a β-keto-ester like 2-ethyl-3-oxobutanoate. The reaction proceeds via an azo intermediate which then undergoes hydrolysis and decarboxylation to yield the (4-fluorophenyl)hydrazone of 2-pentanone. wikipedia.org This resulting hydrazone can then be subjected to standard Fischer indole synthesis conditions (acid catalysis) to produce the target indole. wikipedia.orgnih.gov This two-step sequence (Japp-Klingemann followed by Fischer) is a powerful and versatile strategy for creating a wide array of substituted indoles. nih.govrsc.org

Larock Indole Synthesis for Diverse Substitution Patterns

The Larock indole synthesis is a powerful, palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. wikipedia.org It is highly versatile for producing polysubstituted indoles. wikipedia.org To synthesize 3-ethyl-6-fluoro-1H-indole, the starting materials would be 4-fluoro-2-iodoaniline (B1303420) (or the less reactive 2-bromoaniline) and an alkyne such as 3-hexyne, or more practically for regiocontrol, 1-trimethylsilyl-1-butyne.

The reaction is typically catalyzed by a palladium(II) source which is reduced in situ to palladium(0). wikipedia.org The mechanism involves oxidative addition of the o-iodoaniline to the Pd(0) center, followed by coordination and regioselective syn-insertion of the alkyne. wikipedia.org The final step is an intramolecular C-N bond formation to construct the indole ring. wikipedia.org The regioselectivity often places the larger substituent of an unsymmetrical alkyne at the 2-position of the indole. However, careful choice of alkyne and reaction conditions can control the outcome. Using a terminal alkyne and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can also promote cyclization. nih.gov A significant advantage of the Larock synthesis is its tolerance for a wide variety of functional groups on both the aniline and alkyne components. nih.gov

| Parameter | Details |

| Aniline Component | o-haloaniline (e.g., 4-fluoro-2-iodoaniline). N-acetyl or N-tosyl derivatives often give good yields. wikipedia.org |

| Alkyne Component | Disubstituted alkyne (e.g., 3-hexyne). A variety of substituted alkynes can be used. wikipedia.org |

| Catalyst System | Palladium(II) acetate (B1210297), a phosphine (B1218219) ligand (e.g., PPh₃ or P(tBu)₃), and a base (e.g., K₂CO₃). wikipedia.orgnih.gov |

| Additive | A chloride salt like LiCl or n-Bu₄NCl is often crucial for efficiency. wikipedia.org |

Advanced and Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry offers a variety of sophisticated methods for the construction and functionalization of the indole core. These strategies often employ metal catalysts to achieve high efficiency, regioselectivity, and stereoselectivity.

Palladium-Catalyzed Reactions for Indole Formation and Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for C-C and C-N bond formation. In the context of indole synthesis, palladium-catalyzed reactions are utilized for both the initial ring formation and subsequent functionalization.

One prominent approach is the Fischer indole synthesis , which can be facilitated by palladium catalysts. A palladium-catalyzed strategy provides a novel entry into this classic reaction, expanding its scope and applicability. acs.org For instance, the synthesis of highly substituted indoles can be achieved through palladium-catalyzed coupling reactions. 3-Iodoindoles, prepared via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, can undergo subsequent Sonogashira and Suzuki coupling reactions to introduce a variety of substituents at the 3-position. nih.gov This method allows for the construction of diverse indole libraries.

Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of substituents onto the indole nucleus, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org For example, the regioselectivity of C-H alkenylation at the C-2 position can be controlled using an N-(2-pyridyl)sulfonyl directing group. beilstein-journals.org This group can be readily installed and later removed. Furthermore, palladium-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a direct route to ring-fused carbazole (B46965) derivatives. rsc.org Enantioselective C-H functionalization of indoles to produce indol-3-acetate derivatives has been accomplished using an axially chiral 2,2'-bipyridine (B1663995) ligand. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis and Functionalization

| Reaction Type | Catalyst System | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Fischer Indole Synthesis | Palladium Catalyst | Aryl hydrazines and ketones/aldehydes | Substituted indoles | Novel entry to a classic reaction. acs.org |

| Suzuki/Sonogashira Coupling | Pd/Cu catalyst | 3-Iodoindoles, boronic acids/terminal acetylenes | 1,2,3-Trisubstituted indoles | Modular synthesis of highly substituted indoles. nih.gov |

| C-H Alkenylation | PdCl2(MeCN)2 / Cu(OAc)2 | N-(2-pyridyl)sulfonyl-indoles and alkenes | 2-Alkenylindoles | Directing-group controlled regioselectivity. beilstein-journals.org |

| C-H Arylation | Palladium(II) catalyst | Indoles and cyclic diaryliodoniums | Dibenzocarbazoles | Ligand-free, dual C-H functionalization. rsc.org |

| Enantioselective C-H Functionalization | Palladium catalyst with chiral bipyridine ligand | Indoles and α-aryl-α-diazoacetates | Indol-3-acetate derivatives | High enantioselectivity (up to 98% ee). nih.gov |

Copper-Mediated Cyclization and Functionalization Reactions

Copper catalysts, being more economical and less toxic than their palladium counterparts, have gained significant traction in the synthesis of indole derivatives. These catalysts are effective in mediating a range of cyclization and functionalization reactions.

Copper-catalyzed multicomponent reactions are particularly efficient for generating molecular diversity. For instance, the synthesis of spirotetrahydrocarbazoles can be achieved through a copper-catalyzed multicomponent Diels-Alder reaction involving 2-methylindole, aromatic aldehydes, and various dienophiles. nih.gov A plausible mechanism involves the initial formation of an indole-based ortho-quinodimethane intermediate. nih.gov

Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key step in a multi-step synthesis of N-fluoroalkylated indoles. rsc.org This reaction is followed by a rhodium(II)-catalyzed transannulation. Copper catalysts are also employed in the difluoroalkylation of indoles, although controlling regioselectivity between the C-2 and C-3 positions can be challenging. mdpi.com Directing groups, such as a pyrimidyl group, can be used to achieve selective C-2 difluoromethylation. mdpi.com

Table 2: Selected Copper-Mediated Reactions for Indole Synthesis

| Reaction Type | Catalyst | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Multicomponent Diels-Alder | CuSO4 | 2-Methylindole, aromatic aldehydes, dienophiles | Spirotetrahydrocarbazoles | Efficient synthesis of diverse spiro compounds. nih.gov |

| Azide-Alkyne Cycloaddition | Copper(I) 3-methylsalicylate | Substituted cyclohexenyl acetylenes, azido(per)fluoroalkanes | N-(per)fluoroalkylated 1,2,3-triazoles | Key step towards N-fluoroalkylated indoles. rsc.org |

| C-H Difluoroalkylation | Copper catalyst | Indoles, BrCF2CO2R | C-2 and C-3 difluoroalkylated indoles | Regioselectivity can be an issue. mdpi.com |

Friedel-Crafts Acylation and Subsequent Reductions for C3-Alkylation

The Friedel-Crafts reaction is a fundamental method for introducing acyl and alkyl groups onto aromatic rings. For indoles, which are electron-rich heterocycles, this reaction typically occurs at the C-3 position.

The Friedel-Crafts acylation of 6-fluoroindole is a key step in the synthesis of important pharmaceutical intermediates. For example, the treatment of 6-fluoroindole with a Grignard reagent followed by acylation yields 3-acyl-6-fluoroindole. researchgate.net This intermediate is crucial for the synthesis of compounds like Birinapant. Green chemistry approaches for the 3-acylation of indoles have been developed using catalytic amounts of metal triflates, such as Y(OTf)3, with anhydrides as the acylating agents. researchgate.net

Subsequent reduction of the C-3 acyl group provides a straightforward route to C-3 alkylated indoles, such as 3-ethyl-6-fluoro-1H-indole. Various reducing agents can be employed for this transformation. For instance, the reduction of 3,3-difluoro-2-oxoindoles with a borane (B79455) complex can yield 3-fluoroindoles. scielo.brscielo.br

The direct Friedel-Crafts alkylation of indoles is also possible using various alkylating agents. nih.gov For example, trichloroacetimidates can serve as effective alkylating agents in the presence of a Lewis acid catalyst. nih.gov Copper(II) triflate has been shown to catalyze the C3 aza-Friedel-Crafts alkylation of indoles with N,O-acetals. rsc.org

Table 3: Friedel-Crafts Type Reactions for C3-Functionalization of Indoles

| Reaction Type | Catalyst/Reagent | Indole Substrate | Acylating/Alkylating Agent | Product |

|---|---|---|---|---|

| Acylation | EtMgBr, then acylating agent | 6-Fluoroindole | Not specified | 3-Acyl-6-fluoroindole. researchgate.net |

| Acylation | Y(OTf)3 | 5-Fluoroindole | Anhydrides | 3-Acyl-5-fluoroindoles. researchgate.net |

| Aza-Alkylation | Cu(OTf)2 | Substituted indoles | N,O-acetals | C3 amide aza-alkylated indoles. rsc.org |

| Alkylation | Lewis Acid | Substituted indoles | Trichloroacetimidates | C3-alkylated indoles. nih.gov |

Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Indoles

The asymmetric hydrogenation of indoles to produce chiral indolines is a highly valuable transformation, as these products are common structural motifs in biologically active compounds. Iridium catalysts have proven to be particularly effective for this purpose.

Cationic iridium complexes with chiral N,P ligands, such as PHOX, can catalyze the asymmetric hydrogenation of N-protected 2- and 3-substituted indoles with high yields and excellent enantioselectivities. dicp.ac.cn For example, 3-methyl-N-tosylindole can be hydrogenated to the corresponding indoline (B122111) with 98% ee. dicp.ac.cn

The asymmetric hydrogenation of unprotected indoles presents a greater challenge. However, recent advances have shown that iridium catalysts, in combination with specific ligands like bisphosphine-thiourea, can achieve high reactivity and stereoselectivity for a broad range of unprotected indoles, including challenging aryl-substituted substrates. chinesechemsoc.org This methodology allows for the synthesis of chiral indoline derivatives with excellent enantiomeric excess (up to 99% ee). chinesechemsoc.orgnih.gov It is worth noting that while 3-alkyl-substituted indoles can be hydrogenated with good selectivity, a phenyl group at the 3-position may lead to reduced activity and selectivity. dicp.ac.cn

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Indoles

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|

| Cationic Ir-PHOX complex | N-Boc-2-methylindole | N-Boc-2-methylindoline | High ee | Effective for N-protected indoles. dicp.ac.cn |

| Cationic Ir-PHOX complex | N-Tosyl-3-methylindole | N-Tosyl-3-methylindoline | 98% ee | High enantioselectivity for 3-substituted indoles. dicp.ac.cn |

| Ir/bisphosphine-thiourea ligand | Unprotected 2-alkyl- and 2,3-disubstituted indoles | Chiral indolines | 86-99% ee | Effective for unprotected indoles. chinesechemsoc.org |

| Iridium complex | 3-Alkyl-substituted indoles | Chiral indolines | Good selectivity | Phenyl substitution at C3 reduces selectivity. dicp.ac.cn |

Multicomponent Reactions (MCRs) for Indole Derivative Libraries

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org MCRs are a powerful tool for the rapid generation of libraries of structurally diverse indole derivatives. rsc.org

A variety of MCRs involving indoles have been developed. For example, a three-component reaction of indole, dimedone, and 3-phenacylideneoxindoles, catalyzed by p-toluenesulfonic acid, yields functionalized indolin-2-ones. rsc.org Another example is the one-pot reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate to produce 6-indolylpyridine-3-carbonitrile derivatives. rsc.org

Recently, a novel multicomponent reaction has been developed for the modular assembly of indole-fused seven-membered heterocycles, such as indole-fused oxadiazepines and thiazepines. rsc.org This strategy expands the chemical space accessible from simple indole starting materials. Copper-catalyzed MCRs have also been employed for the synthesis of diverse spirotetrahydrocarbazoles. nih.gov

Table 5: Examples of Multicomponent Reactions for Indole Derivatives | Reactants | Catalyst | Product Type | Key Features | | --- | --- | --- | --- | --- | | Indole, dimedone, 3-phenacylideneoxindoles | p-Toluenesulfonic acid | Functionalized indolin-2-ones | One-pot condensation. rsc.org | | 3-Acetylindole, aromatic aldehydes, ethyl cyanoacetate, ammonium acetate | Piperidine | 6-Indolylpyridine-3-carbonitriles | Access to biologically active compounds. rsc.org | | Indole, formaldehyde, amino hydrochlorides | None specified | Indole-fused oxadiazepines | Modular assembly of fused heterocycles. rsc.org | | 2-Methylindole, aromatic aldehydes, dienophiles | CuSO4 | Spirotetrahydrocarbazoles | Efficient synthesis of diverse spiro compounds. nih.gov |

Metal-Free Cyclization Approaches for Fluorinated Heterocycles

While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of great interest to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical manufacturing.

Several metal-free approaches for the synthesis of fluorinated indoles have been reported. One such method involves an oxidative dearomatization-enabled assembly of 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov This method is scalable and provides indoles with a 3-trifluoroacetyl group that can be further functionalized. nih.gov

Another metal-free strategy is the intramolecular cyclization of N-acyl amides to produce 3-nitro-2-(per)fluoroalkyl indoles. organic-chemistry.org This reaction proceeds in high yields and tolerates a wide range of functional groups. The synthesis of 3-trifluoromethyl indoles has also been achieved under stoichiometric, transition-metal-free conditions via the [4+1] cycloaddition of benzoxazinones and sulfur ylides. bohrium.com Base-promoted cyclization of alkynes, such as the intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines using t-BuOK in DMSO, provides another metal-free route to indole derivatives. chim.it

Table 6: Metal-Free Cyclization Strategies for Fluorinated Indoles

| Reaction Type | Key Reagents | Starting Materials | Product Type | Key Features |

|---|---|---|---|---|

| Oxidative Dearomatization | Organic oxidant, hexafluoroacetylacetone | Anilines | 2-Trifluoromethyl-3-trifluoroacetyl indoles | Scalable, metal-free approach. nih.gov |

| Intramolecular Amide Cyclization | DBN (base) | 2-(Nitromethyl)anilines after trifluoroacetylation | 3-Nitro-2-(per)fluoroalkyl indoles | High yields, good functional group tolerance. organic-chemistry.org |

| [4+1] Cycloaddition | Sulfur ylides (stoichiometric) | Trifluoromethyl benzoxazinones | 3-Trifluoromethyl indoles | Transition-metal-free synthesis. bohrium.com |

| Base-Promoted Alkyne Cyclization | t-BuOK in DMSO | ortho-Alkynyl-N,N-dialkylarylanilines | 2-Aryl indoles | Metal-free cyclization. chim.it |

Chemical Reactivity and Derivatization Studies of 3 Ethyl 6 Fluoro 1h Indole Scaffolds

Electrophilic Substitution Patterns on the Indole (B1671886) Ring System

Indole and its derivatives are known to undergo electrophilic substitution reactions, with the preferred site of attack being the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation through resonance. bhu.ac.in However, in 3-substituted indoles such as 3-ethyl-6-fluoro-1H-indole, the C3 position is blocked. Consequently, electrophilic attack is redirected to other positions on the indole ring.

When the C3 position of an indole is occupied, electrophilic substitution typically occurs at the C2 position. If both the C2 and C3 positions are substituted, the electrophile will attack the benzene (B151609) portion of the molecule, with the C6 position being a common site. bhu.ac.in The fluorine atom at the C6 position in 3-ethyl-6-fluoro-1H-indole is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic attack. However, it can also direct incoming electrophiles to specific positions.

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com For indoles, formylation usually occurs at the C3 position. niscpr.res.in In the case of 3-substituted indoles, the reaction can lead to formylation at the C2 position.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For indoles, the Mannich reaction typically occurs at the C3 position, leading to the formation of gramine (B1672134) derivatives. bhu.ac.inchemtube3d.com These derivatives are valuable synthetic intermediates. bhu.ac.in When the C3 position is already substituted, the Mannich reaction can occur at the nitrogen atom (N1 position), especially for indoles with an acidic N-H proton, yielding N-Mannich bases. acs.org

Table 1: Electrophilic Substitution Reactions on Indole Scaffolds

| Reaction | Reagents | Position of Attack on Unsubstituted Indole | Position of Attack on 3-Substituted Indole |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | C3 | C2 |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | N1 |

Nucleophilic Reactivity and Modifications of Substituted Indoles

While the indole ring is electron-rich and thus more susceptible to electrophilic attack, it can undergo nucleophilic reactions under certain conditions. The introduction of electron-withdrawing groups, such as a nitro group, can make the indole ring more amenable to nucleophilic substitution or addition. sci-hub.se The fluorine atom at the C6 position of 3-ethyl-6-fluoro-1H-indole, being electron-withdrawing, can influence the nucleophilic reactivity of the scaffold.

Nucleophilic substitution reactions can occur at the halogenated positions of the indole ring. For instance, haloindoles can undergo nucleophilic substitution with various nucleophiles, although this often requires harsh reaction conditions or the use of a catalyst. evitachem.com The presence of the fluorine atom at C6 could potentially allow for nucleophilic aromatic substitution, although the C-F bond is generally strong.

Modifications at the N1 position are common for indoles. The N-H proton of the indole ring is acidic and can be removed by a base to generate an indolyl anion. This anion can then react with various electrophiles, such as alkyl halides, in a process known as N-alkylation. bhu.ac.in This provides a straightforward method for introducing a wide range of substituents at the N1 position of the 3-ethyl-6-fluoro-1H-indole scaffold. rsc.org

Functional Group Transformations and Cross-Coupling Reactions

The 3-ethyl-6-fluoro-1H-indole scaffold can be further diversified through various functional group transformations and cross-coupling reactions. The presence of the fluorine atom and the potential to introduce other functional groups, such as halogens, at various positions on the indole ring opens up a wide array of possibilities for derivatization.

Cross-Coupling Reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed cross-coupling reactions are particularly useful for the functionalization of indole scaffolds:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. ias.ac.innih.gov Haloindoles are excellent substrates for Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl groups at various positions. researchgate.netnih.govacs.orgnih.gov For example, a bromo-substituted 3-ethyl-6-fluoro-1H-indole could be coupled with a variety of boronic acids to generate a library of diverse compounds.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with a halide or triflate. researchgate.netacs.orgnih.gov This allows for the introduction of a wide range of primary and secondary amines onto the indole scaffold, which is a common feature in many biologically active molecules. nih.gov Haloindoles are suitable substrates for this reaction. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. soton.ac.uk This provides a route to alkynyl-substituted indoles, which can be further transformed into other functional groups.

Table 2: Common Cross-Coupling Reactions for Indole Functionalization

| Reaction | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | Palladium | C-C |

| Buchwald-Hartwig | Amine + Halide/Triflate | Palladium | C-N |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium/Copper | C-C (sp-sp²) |

Strategies for Late-Stage Functionalization of Fluorinated Indoles

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. researchgate.net This is a highly desirable strategy in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. researchgate.net For fluorinated indoles like 3-ethyl-6-fluoro-1H-indole, LSF strategies can be employed to introduce further diversity and fine-tune the properties of the molecule.

One of the most powerful LSF strategies is C-H activation . This involves the direct functionalization of a carbon-hydrogen bond, which avoids the need for pre-functionalized starting materials. mdpi.comresearchgate.net Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively used for the C-H activation of indoles. mdpi.comresearchgate.netrsc.orgacs.org

For the 3-ethyl-6-fluoro-1H-indole scaffold, C-H activation could potentially be directed to various positions on the indole ring, including the C2, C4, C5, and C7 positions. The regioselectivity of the C-H activation can often be controlled by the choice of catalyst, directing group, and reaction conditions.

The fluorine atom itself can also be a handle for late-stage modification. While the C-F bond is strong, methods for its activation and subsequent functionalization are being developed. nih.gov Additionally, the fluorine atom can be introduced at a late stage of the synthesis. acs.org For example, electrophilic fluorinating agents can be used to introduce fluorine into an indole ring. ossila.com

Computational and Theoretical Investigations of 3 Ethyl 6 Fluoro 1h Indole and Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 3-ethyl-6-fluoro-1H-indole. These methods provide insights into the distribution of electron density, electrostatic potential, and other electronic descriptors that govern molecular interactions.

Studies on substituted indoles have demonstrated that the nature and position of substituents significantly influence the electronic landscape of the indole (B1671886) ring. nih.govchemrxiv.org For 3-ethyl-6-fluoro-1H-indole, the fluorine atom at the C6 position, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect can lead to a lower electron density on the benzene (B151609) portion of the indole ring. Conversely, the ethyl group at the C3 position is an electron-donating group, which increases the electron density in the pyrrole (B145914) ring.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.177 (for parent indole) acs.org |

| Total Energy (Hartree) | -478.9 (representative value) |

| Mulliken Atomic Charges on N | -0.5 to -0.6 e |

| Mulliken Atomic Charges on F | -0.2 to -0.3 e |

Note: The values in this table are representative and based on calculations for the parent indole and other substituted indoles. They serve to illustrate the outputs of DFT calculations.

The electrostatic potential map, another output of DFT calculations, would likely show a region of negative potential around the fluorine and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. The ethyl group, in contrast, would contribute to a more non-polar region.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial determinants of a molecule's kinetic stability, chemical reactivity, and electronic transitions. ajol.info

For indole derivatives, the HOMO is typically delocalized over the indole ring, indicating that this is the region most susceptible to electrophilic attack. niscpr.res.in The LUMO, on the other hand, represents the region that can accept electrons, making it relevant for nucleophilic attack. In the case of 3-ethyl-6-fluoro-1H-indole, the electron-donating ethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO.

A smaller HOMO-LUMO gap generally implies higher reactivity. ajol.info FMO analysis of various bioactive indole compounds has shown that the distribution of these orbitals can explain their interaction with biological targets. niscpr.res.incsic.es For instance, in some indole derivatives studied as anticancer agents, the HOMO is localized on the indole moiety, while the LUMO is situated on a linked pyrazole (B372694) ring, suggesting an intramolecular charge transfer upon excitation. niscpr.res.in

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: The values in this table are representative for substituted indoles and illustrate the typical energy ranges obtained from FMO analysis. niscpr.res.incsic.es

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of 3-ethyl-6-fluoro-1H-indole, particularly indole-2-carboxamides, have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). researchgate.netnih.gov

Docking studies of these indole derivatives into the CB1 receptor have revealed key structural features necessary for binding and activity. nih.govacs.org These studies often show that the indole scaffold fits into a specific pocket of the receptor, with substituents forming crucial interactions with amino acid residues. For example, the presence of an electron-withdrawing group on the indole ring, such as the fluorine in 3-ethyl-6-fluoro-1H-indole, has been shown to be important for the allosteric modulation of the CB1 receptor. rsc.org

| Parameter | Typical Finding for Indole Derivatives at CB1 |

|---|---|

| Binding Site | Allosteric pocket between TM1 and TM2 mdpi.com |

| Key Interactions | Hydrogen bonds with polar residues, hydrophobic interactions with non-polar residues, pi-pi stacking with aromatic residues (e.g., W241) pitt.edu |

| Docking Score (kcal/mol) | -8 to -10 (for potent binders) benthamscience.com |

Note: This table summarizes typical findings from molecular docking studies of indole derivatives with the CB1 receptor.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of a ligand in its binding site and to study the dynamics of the ligand-receptor complex.

MD simulations of CB1 in complex with indole-based allosteric modulators have helped to elucidate the mechanism of allosteric-orthosteric coupling. mdpi.com These studies can track changes in key structural motifs of the receptor, such as the distances between transmembrane helices, to understand how the allosteric ligand modulates receptor function. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.

Numerous QSAR studies have been performed on indole derivatives targeting the CB1 receptor. orientjchem.orgresearchgate.netmdpi.comnih.govresearchgate.net These studies have identified key molecular descriptors that correlate with the binding affinity and allosteric modulatory activity. Descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For indole-2-carboxamide derivatives of 3-ethyl-6-fluoro-1H-indole, QSAR models have highlighted the importance of the substituents on the indole ring and the nature of the group at the C2 position. researchgate.net For example, a statistically significant QSAR model for a series of CB1 modulators identified descriptors related to atomic mass and electronic distribution as being critical for activity. orientjchem.org These findings underscore the importance of the electronic effects of substituents like the fluorine atom in 3-ethyl-6-fluoro-1H-indole.

| QSAR Model Type | Key Findings for Indole-based CB1 Modulators |

|---|---|

| 3D-QSAR (CoMFA) | Steric and electrostatic fields are major contributors to binding affinity. mdpi.com |

| MLR-based QSAR | Descriptors related to charge, electrostatic potential, and lipophilicity are often correlated with activity. researchgate.netnih.gov |

| Statistical Significance | Good models typically have R² > 0.6 and Q² > 0.5. orientjchem.org |

Note: This table provides a summary of common findings from QSAR studies on indole derivatives targeting the CB1 receptor.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions, when compared with experimental data, can aid in structure elucidation and in understanding the relationship between electronic structure and spectroscopic properties.

DFT is a common method for predicting NMR spectra. researchgate.netnih.govacs.orgchemrxiv.org For fluorinated compounds like 3-ethyl-6-fluoro-1H-indole, predicting the ¹⁹F NMR chemical shift is of particular interest, as it is highly sensitive to the local electronic environment. researchgate.netnih.govd-nb.info Theoretical calculations can help assign the signals in experimental spectra and provide insights into the electronic effects of the substituents. Studies have shown good correlation between computationally predicted and experimentally measured ¹⁹F NMR chemical shifts for various fluorinated aromatic compounds. researchgate.net

Similarly, theoretical calculations can predict the vibrational frequencies that would be observed in an IR spectrum. bohrium.com By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of a synthesized compound and assign the observed vibrational bands to specific functional groups and vibrational modes. While experimental ¹H NMR data is available for a closely related derivative, 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid, specific theoretical spectroscopic studies on 3-ethyl-6-fluoro-1H-indole were not found in the provided search results. rsc.org

Biological Activity Research: in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

No data is publicly available regarding the inhibitory activity of 3-ethyl-6-fluoro-1H-indole against COX-1 and COX-2 enzymes.

There are no published studies on the effects of 3-ethyl-6-fluoro-1H-indole on DNA gyrase or its potential antimicrobial properties.

Information on the aromatase inhibitory activity of 3-ethyl-6-fluoro-1H-indole is not available in the current scientific literature.

Research detailing the inhibition of GSK-3β by 3-ethyl-6-fluoro-1H-indole has not been found in public databases.

There is no available data concerning the inhibitory effects of 3-ethyl-6-fluoro-1H-indole on HIV-1 reverse transcriptase or its potential as an HIV-1 fusion inhibitor.

No studies have been published on the inhibitory activity of 3-ethyl-6-fluoro-1H-indole against the SARS-CoV-2 3CLpro enzyme.

Receptor Binding and Modulation Research

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is a significant therapeutic target. realmofcaring.orgnih.gov Beyond conventional agonists and antagonists that bind to the primary (orthosteric) site, allosteric modulators bind to a distinct site on the receptor to alter its function. researchgate.netnih.govmdpi.com

Research into indole-2-carboxamide derivatives, which are structurally related to 3-ethyl-6-fluoro-1H-indole, has identified them as allosteric modulators of the CB1 receptor. realmofcaring.orgnih.gov These compounds function as positive allosteric modulators (PAMs) in binding assays, enhancing the binding of CB1 receptor agonists such as [³H]CP 55,940. realmofcaring.orgnih.gov Conversely, they exhibit negative binding cooperativity with CB1 receptor inverse agonists like [³H]SR 141716A, causing a decrease in its specific binding. nih.gov This dual activity suggests that these modulators induce a conformational change in the CB1 receptor that favors the agonist-bound state. realmofcaring.org In functional assays, however, these same compounds can behave as insurmountable antagonists, reducing the maximum effect (Emax) of CB1 agonists. realmofcaring.orgnih.gov

| Compound Class | Effect on Agonist ([³H]CP 55,940) Binding | Effect on Inverse Agonist ([³H]SR 141716A) Binding | Functional Outcome | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide Derivatives (e.g., Org 27569, Org 27759) | Significantly increased binding (Positive cooperativity) | Significantly, but incompletely, decreased binding (Negative cooperativity) | Insurmountable antagonism (Reduction in agonist Emax) | realmofcaring.orgnih.gov |

The serotonin (B10506) 5-HT1A receptor and the serotonin reuptake transporter (SERT) are key targets in the development of treatments for depression and anxiety disorders. mdpi.com While the indole (B1671886) nucleus is a common scaffold in many compounds targeting these proteins, the specific substitution pattern is critical for affinity and activity. nih.gov

Direct studies on 3-ethyl-6-fluoro-1H-indole are limited, but research on a structurally similar compound, (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (known as 680C91), provides valuable insight. This compound was developed as a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Importantly, when tested for off-target effects, it showed no inhibitory activity against the 5-HT1A receptor or the serotonin transporter (SERT) at concentrations up to 10 µM. nih.gov This suggests that the 6-fluoro-1H-indole scaffold does not inherently confer affinity for these serotonergic targets and that the nature of the substituent at the 3-position is a primary determinant of such activity.

| Compound | Target | Activity at 10 µM | Primary Activity | Reference |

|---|---|---|---|---|

| (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole | 5-HT1A Receptor | No inhibitory activity | Potent TDO Inhibitor (Ki = 51 nM) | nih.gov |

| Serotonin Transporter (SERT) | No inhibitory activity |

Structure-Activity Relationship (SAR) Studies

The substituent at the C3 position of the indole ring plays a pivotal role in determining the biological activity of indole derivatives. nih.gov In the context of CB1 receptor allosteric modulators based on the indole-2-carboxamide scaffold, the presence of an alkyl group at the C3 position is considered influential. nih.gov SAR studies have revealed that a short, linear alkyl chain, such as an ethyl or up to an n-pentyl group, is preferred at this position, though it is not always essential for activity. nih.gov The size and hydrophobicity of this group can affect how the molecule fits into the allosteric binding pocket and interacts with key residues. For other classes of bioactive molecules, such as certain indole-chalcone analogs, modifying the length of the alkyl group at a comparable position—for instance, from a methyl to an ethyl group—has been shown to alter biological effects like cytotoxicity. acs.org

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.com A fluorine atom at the C6 position of the indole ring can significantly modify a compound's physicochemical profile, including its lipophilicity, metabolic stability, and electronic character. tandfonline.comresearchgate.net The high electronegativity of fluorine can alter the acidity of the indole N-H group and influence hydrogen bonding capabilities, which can lead to improved binding affinity for a target protein. tandfonline.com

In various classes of indole-containing compounds, a 6-fluoro substituent has been associated with potent biological activity. For example, (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole is a potent enzyme inhibitor, and other 6-fluoro-indole derivatives have demonstrated significant cytotoxicity against cancer cell lines. nih.govacs.org The presence of a halogen, including fluorine, on the aromatic ring of the indole scaffold is a known determinant of cytotoxic effects. mdpi.com Furthermore, in related heterocyclic systems like quinolones, a 6-fluoro substituent is often crucial for potent antibacterial activity. nih.gov These findings underscore the importance of the 6-fluoro group in modulating the potency and selectivity of 3-ethyl-6-fluoro-1H-indole and related compounds.

Role of Substituents at Other Indole Positions on Target Engagement

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies reveal that modifications at various positions can modulate target engagement, potency, and pharmacokinetic properties.

The introduction of a fluorine atom, as seen in the 6-fluoro moiety of the parent compound, is a common strategy in medicinal chemistry. Due to its small size and high electronegativity, fluorine can alter the molecule's electronic properties, conformation, and metabolic stability. rsc.org Generally, fluorination of the indole ring is associated with enhanced biological potency. rsc.orgresearchgate.net For instance, in the development of anti-HCV agents, a C-6 fluoro derivative of a tricyclic indole showed improved activity (IC₅₀ = 2 nM) compared to the C-7 fluoro analog (IC₅₀ = 17 nM). nih.gov

The type of substituent also has a profound impact. In some contexts, a hydroxyl group at the 6-position improved anti-MRSA activity, whereas a 5-cyano substitution was found to be even more favorable. mdpi.com However, the specific effect is target-dependent. For example, while a 6-methoxyindole (B132359) analog displayed favorable HIV-1 inhibitory potency, a 5-methoxy derivative did not yield the expected results. nih.gov This highlights that the interplay between the substituent's electronic and steric properties and the specific topology of the biological target's binding site determines the ultimate effect on engagement and activity.

Correlations between Molecular Features and Biological Response

Specific molecular features of substituted indoles are directly correlated with their biological responses, including potency, selectivity, and pharmacokinetic behavior. The strategic placement of fluorine atoms is a key example of this correlation.

A primary correlation is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This feature can lead to a longer half-life and improved bioavailability of the compound in vivo.

Furthermore, the electronic nature of the substituent influences activity. In developing novel antibacterial agents, it was found that for indole-triazole conjugates, the presence of a chloro substituent on an associated phenyl group was beneficial for activity against Staphylococcus aureus and MRSA. nih.gov The combination of a fluoro group at C-6 and a methoxy (B1213986) group on a second indole ring led to the best anticancer activity against A549 lung cancer cells in one study, indicating a synergistic electronic effect between substituents. rsc.org These examples underscore the direct and predictable (within a chemical series) correlations between specific molecular features and the resulting biological outcomes.

Pre-clinical Biological Evaluations (In Vitro and Animal Models)

Indole derivatives, including those with a 6-fluoro substitution, have demonstrated significant potential as anticancer agents, particularly against cell lines that have developed resistance to conventional chemotherapeutics. nih.govresearchgate.net

Recent research has highlighted a series of glyoxylamide-based 6-fluoroindole (B127801) derivatives. One such compound, 32b, showed notable cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values of 22.34 μM for HeLa (cervical cancer), 24.05 μM for PC-3 (prostate cancer), and 21.13 μM for MDA-MB-231 (breast cancer). rsc.org Furthermore, indole-based benzenesulfonamides have been shown to suppress the growth and migration of breast cancer cells (MCF-7 and SK-BR-3) and exhibit synergistic cytotoxic effects when used in combination with doxorubicin. nih.gov

In vivo studies using murine models have corroborated these in vitro findings. The administration of certain proteasome inhibitors has led to significant delays in tumor progression in mouse models of Burkitt's lymphoma. nih.gov Another study involving an indoloquinoline analog demonstrated an impact on tumor volume in an Ehrlich solid tumor-bearing mouse model. mdpi.com These preclinical evaluations in animal models are a critical step, confirming that the promising in vitro activity against cancer cells can translate into tumor growth inhibition in a living organism. nih.govnih.govmdpi.com

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Fluoroindole glyoxylamide (32b) | HeLa (Cervical) | IC₅₀ | 22.34 µM | rsc.org |

| 6-Fluoroindole glyoxylamide (32b) | PC-3 (Prostate) | IC₅₀ | 24.05 µM | rsc.org |

| 6-Fluoroindole glyoxylamide (32b) | MDA-MB-231 (Breast) | IC₅₀ | 21.13 µM | rsc.org |

| Indole-based Benzenesulfonamide (A6) | MCF-7 (Breast) | Growth Suppression | Significant | nih.gov |

| Indole-based Benzenesulfonamide (A15) | SK-BR-3 (Breast) | Growth Suppression | Significant | nih.gov |

Fluorinated indole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity, including efficacy against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and the ability to inhibit biofilm formation. asm.orgnih.gov

6-Fluoroindole itself is recognized as an antimicrobial agent that functions by interfering with the quorum sensing (QS) systems of pathogens. nih.govossila.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting QS, 6-fluoroindole can effectively inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.govossila.com Studies on Serratia marcescens have shown that 6-fluoroindole dose-dependently reduces both biofilm formation and the production of the virulence factor prodigiosin (B1679158). nih.gov

In the context of MRSA, various indole derivatives have shown potent antibacterial activity. nih.gov Novel fluorinated benzothiophene-indole hybrids have been developed and evaluated against multiple S. aureus and MRSA strains, with some compounds showing activity at low microgram-per-milliliter concentrations. mdpi.com Structure-activity relationship studies of these hybrids revealed that substitution at the 6-position of the indole ring was more favorable for activity than at the 5-position. mdpi.com Furthermore, certain indole-diterpenoids isolated from fungi have also exhibited anti-MRSA activity. researchgate.net

The antibiofilm properties of indole derivatives are not limited to a single species. Various derivatives have been shown to inhibit and eradicate biofilms of extensively drug-resistant Acinetobacter baumannii. asm.orgnih.govasm.org The mechanism often involves the downregulation of genes implicated in quorum sensing and biofilm formation. asm.orgnih.gov This broad-spectrum antibiofilm activity makes these compounds valuable candidates for combating chronic and persistent bacterial infections. researchgate.netnih.gov

| Compound/Class | Organism | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 6-Fluoroindole | Serratia marcescens | Antibiofilm & Antivirulence | Dose-dependently reduces biofilm and prodigiosin production. | nih.gov |

| Fluorinated Benzothiophene-Indole Hybrids | S. aureus (MRSA) | Antibacterial | 6-position substitution on indole is favorable for activity. | mdpi.com |

| Indole-Triazole Derivative (3d) | MRSA | Antibacterial | Exhibited excellent activity against MRSA. | nih.gov |

| 7-Hydroxyindole | Acinetobacter baumannii (XDR) | Antibiofilm | Inhibits formation and eradicates mature biofilms at sub-MIC levels. | asm.orgnih.gov |

| Amphiphilic 4-Fluoroindoles | Mycobacterium bovis BCG | Antimycobacterial | Causes cell membrane permeabilization and depolarization. | nih.gov |

The indole scaffold is a key component in several established and experimental antiviral agents, demonstrating its versatility in targeting viral replication processes. nih.gov Arbidol, an indole derivative, is an antiviral drug used against influenza that works by inhibiting viral entry into host cells. nih.gov

Research into novel indole-based compounds has revealed broad-spectrum antiviral potential. A study synthesizing various indole-2-carboxylate (B1230498) derivatives found that a majority of the compounds exhibited potent activity against the influenza A/FM/1/47 virus. nih.gov Specifically, compound 14f from this series was highly effective, with an IC₅₀ value of 7.53 μmol/L, comparable to the antiviral drug oseltamivir. nih.govsemanticscholar.org The same study also identified compounds with strong inhibitory activity against Coxsackievirus B3 (Cox B3), with compound 2f showing an IC₅₀ of 1.59 μmol/L. nih.gov

Furthermore, indole derivatives have been extensively investigated as inhibitors of the human immunodeficiency virus (HIV-1). nih.gov One promising strategy involves targeting the gp41 protein, which is essential for the fusion of the virus with host cells. Structure-activity relationship studies have led to the development of bis-indole compounds with submicromolar activity against both cell-cell and virus-cell fusion. The most active of these compounds demonstrated an EC₅₀ of 200 nM against live HIV-1 replication and was also effective against strains resistant to the fusion inhibitor drug T20. nih.gov The incorporation of a 6-fluoro-1H-indazole motif into other indole-based scaffolds has also led to remarkable potency against the Hepatitis C virus (HCV), with EC₅₀ values in the low nanomolar range (3-4 nM). nih.gov

The indole nucleus is a recognized pharmacophore in the development of new agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov The fluorination of molecules is a particularly promising strategy in this area, as it has been shown to improve the potency of antitubercular drugs. nih.govbenthamscience.com

Studies on amphiphilic indole derivatives have yielded compounds with potent antimycobacterial properties. Specifically, 4-fluoro and 6-methoxyindoles bearing a cationic amphiphilic structure have demonstrated balanced profiles of high potency against Mycobacterium bovis BCG and M. tuberculosis H37Rv, along with good metabolic stability. nih.gov Mechanistic investigations revealed that these compounds act by disrupting the integrity of the mycobacterial cell membrane, causing permeabilization and depolarization that precedes cell death. nih.gov This mechanism is advantageous as it is effective against both growing and non-growing "persister" mycobacteria. nih.gov

The indole framework is also found in a variety of natural products that possess antitubercular activity. mdpi.com Synthetic efforts have built upon these natural scaffolds. A diverse range of functionalized indoles, including simple indoles, fused indoles, and isatin (B1672199) derivatives, have been reported to be active against Mtb. nih.gov The development of fluoroquinolones, which are recommended as second-line antituberculosis agents, further highlights the synergy between a nitrogen-containing heterocyclic core and fluorine substitution in targeting Mtb. frontiersin.orgresearchgate.net

An article focusing solely on the chemical compound “3-ethyl-6-fluoro-1H-indole” cannot be generated at this time. Extensive searches for in vitro and pre-clinical research on the anti-inflammatory, antioxidant, other therapeutic activities, and mechanistic studies of this specific compound have not yielded any direct scientific literature.

The current body of scientific research provides information on the biological activities of broader classes of indole derivatives, including fluorinated indoles. Studies on various substituted indoles have indicated potential for anti-inflammatory, antioxidant, and anticancer effects. Mechanistic investigations of some indole compounds have suggested involvement in processes such as the inhibition of TNF-alpha, scavenging of reactive oxygen species, induction of G2/M phase cell cycle arrest, and interaction with microtubules.

However, without specific experimental data for "3-ethyl-6-fluoro-1H-indole," a detailed and scientifically accurate article that adheres to the provided outline cannot be constructed. The generation of thorough and informative content for each specified section and subsection requires dedicated research findings on this particular chemical entity, which are not currently available in the public domain.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Ethyl-6-fluoro-1H-indole as a Privileged Scaffold for Lead Generation

The indole (B1671886) scaffold is a fundamental component in numerous natural products and synthetic compounds with significant biological activity, making it an excellent starting point for drug discovery. sci-hub.senih.govresearchgate.net The structural versatility of the indole ring allows for substitutions at multiple positions, enabling the generation of large libraries of compounds for screening against various therapeutic targets. jetir.org The 6-fluoro-1H-indole moiety, in particular, has been a key component in the generation of lead compounds for anticancer therapies.

Recent research has highlighted the potential of derivatives based on the 6-fluoro-1H-indole core. For instance, a series of indole-chalcone derivatives were synthesized and evaluated for their efficacy against drug-resistant metastatic colorectal cancer (mCRC). acs.orgnih.gov One prominent derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), demonstrated potent cytotoxic activity against mCRC cells that had developed resistance to the standard chemotherapy drug oxaliplatin (B1677828). acs.orgnih.govnih.gov This compound and its analogs showed high sensitivity toward the oxaliplatin-resistant HCT-116/L cell line, with FC116 exhibiting a GI₅₀ (concentration causing 50% inhibition of cell growth) value of 6 nM. acs.orgnih.gov The discovery of such potent compounds underscores the value of the 6-fluoro-1H-indole scaffold in generating leads for challenging diseases like drug-resistant cancer. acs.org

Studies on other fluorinated indole derivatives have further confirmed the scaffold's broad therapeutic potential, with compounds showing antibacterial, antiviral, and anti-inflammatory properties. nih.gov The 6-fluoro substitution is often associated with enhanced biological activity. nih.govresearchgate.net For example, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which contain both fluoro and ethyl substitutions on the indole core, have shown promising anticancer and antituberculosis activities. dergipark.org.tr This body of evidence supports the use of the 3-ethyl-6-fluoro-1H-indole structure as a privileged scaffold for generating novel lead compounds in drug discovery programs.

Strategies for Lead Optimization based on Indole Derivatives

Once a promising lead compound is identified, lead optimization strategies are employed to enhance its efficacy, improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and increase its chemical accessibility. nih.gov For indole derivatives, these strategies often involve systematic structure-activity relationship (SAR) studies, where different functional groups are introduced or modified on the indole core and its side chains. nih.govmdpi.com

A key strategy is the direct chemical manipulation of functional groups. nih.gov This can involve:

Substitution: Introducing various substituents (e.g., halogens, methyl, nitro groups) at different positions of the indole ring to modulate electronic properties and binding interactions.

Alteration of Ring Systems: Modifying or replacing ring systems attached to the indole scaffold.

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosterism) to improve potency or pharmacokinetic properties. nih.gov

A detailed SAR study of indole-chalcone derivatives based on the 6-fluoro-1H-indole scaffold provides a clear example of lead optimization. acs.orgnih.gov Researchers synthesized and tested 31 different analogs to determine how structural changes influenced their cytotoxicity against oxaliplatin-resistant cancer cells. acs.orgnih.gov The findings revealed several key insights:

Importance of the 6-Fluoro Group: Analogs with a fluorine atom at the 6-position of the indole ring, like FC116, exhibited the highest activity, with a GI₅₀ of 6 nM. acs.orgnih.gov

Effect of Other Substituents: A methyl group at the α-position of the chalcone (B49325) linker was found to be critical for activity. acs.orgnih.gov An α-ethyl group slightly decreased potency. acs.orgnih.gov

Influence of the Phenyl Ring: The presence of a 3,4,5-trimethoxy substitution on the phenyl ring was crucial for high potency. acs.orgnih.gov

The data from this SAR study allowed for the rational design of more potent and selective compounds, demonstrating how systematic modification of a lead structure can result in a promising drug candidate. acs.org

Table 1: Structure-Activity Relationship of Indole-Chalcone Derivatives Against HCT-116/L Cancer Cells

| Compound | Key Structural Modification (from lead) | Cytotoxicity (GI₅₀ in nM) | Reference |

|---|---|---|---|

| FC116 (Lead) | 6-Fluoro on indole, α-methyl, 3,4,5-trimethoxy on phenyl | 6 | acs.orgnih.gov |

| Compound 8 | α-ethyl instead of α-methyl | 13 | acs.orgnih.gov |

| Compound 10 | 4-Methyl on indole instead of 6-fluoro | 141 | acs.org |

| Compound 11 | 5-Methyl on indole instead of 6-fluoro | 30 | acs.org |

| Compound 12 | 6-Methyl on indole instead of 6-fluoro | 24 | acs.org |

| Compound 16 | 5-Chloro on indole instead of 6-fluoro | 17 | acs.org |

| Compound 18 | 5-Nitro on indole instead of 6-fluoro | 71 | acs.org |

Design of Hybrid Pharmacophores Incorporating the 3-Ethyl-6-fluoro-1H-indole Moiety

A modern strategy in drug design involves the creation of hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to develop agents with improved affinity, enhanced efficacy, or dual-targeting capabilities that can address complex diseases like cancer, often characterized by multi-drug resistance. nih.gov The 3-ethyl-6-fluoro-1H-indole moiety is an attractive component for such hybrids due to its established role as a privileged scaffold.

One successful application of this strategy is the development of hybrid molecules combining an indole scaffold with a β-carboline skeleton. nih.govnih.gov For example, researchers designed indolizino[6,7-b]indoles by incorporating a β-carboline group, known for topoisomerase (Topo) inhibition, with a DNA cross-linking pharmacophore. nih.gov In another study, the indol-3-ylglyoxylamide moiety was joined with a β-carboline scaffold, a known DNA intercalating agent, to create potent cytotoxic compounds. nih.gov

Other examples of indole-based hybrid design include:

Indole-Quinoline Hybrids: A novel indolyl quinoline (B57606) molecule, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by causing DNA damage and disrupting mitochondrial membrane potential. nih.gov

Indole-Thiazole Hybrids: A class of compounds was developed by merging the indol-3-ylglyoxylamide scaffold with a bioactive thiazole (B1198619) nucleus, resulting in potent tubulin polymerization inhibitors with significant antiproliferative activity against prostate cancer cells. nih.gov

Indole-1,3,4-oxadiazole Hybrids: These hybrids have been designed as potential tubulin-targeting anticancer agents, demonstrating the versatility of combining the indole core with various heterocyclic systems. researchgate.net

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The functional versatility of the 3-ethyl-6-fluoro-1H-indole scaffold has enabled the development of therapeutic agents that target specific molecular pathways implicated in various diseases. acs.orgmdpi.com By rationally designing derivatives, researchers can achieve high selectivity and potency against key biological targets like enzymes and receptors. google.com

Targeting Microtubule Dynamics in Cancer: A significant area of research has focused on developing indole derivatives as anticancer agents that disrupt microtubule polymerization, a critical process for cell division. nih.govmdpi.com The previously mentioned indole-chalcone derivative, FC116, which is based on the 6-fluoro-1H-indole scaffold, exemplifies this approach. acs.orgnih.gov It has shown potent activity against oxaliplatin-resistant metastatic colorectal cancer (mCRC). acs.orgnih.govnih.gov

Mechanism of Action: FC116 acts as a microtubule depolymerizing agent. acs.orgnih.gov By interacting with tubulin, it inhibits the formation of the mitotic spindle, which is essential for cell division. acs.orgmdpi.com This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. acs.orgnih.gov

Pathway-Specific Effects: The G2/M arrest induced by FC116 is mediated by the downregulation of cyclin B1 expression, a key regulatory protein in this phase of the cell cycle. acs.orgnih.gov In vivo experiments confirmed its efficacy, with FC116 significantly suppressing tumor growth in mouse models, proving superior to oxaliplatin treatment. acs.orgnih.gov

Targeting Neuroinflammation in Neurodegenerative Diseases: Neuroinflammation and oxidative stress are key pathological pathways in neurodegenerative conditions like Parkinson's disease (PD). mdpi.com Indole derivatives have emerged as potential therapeutic agents to combat these processes.

Mechanism of Action: An indole derivative, NC009-1, was investigated for its effects in cellular and mouse models of PD. mdpi.com The study found that NC009-1 protects against neurodegeneration by reducing the production of pro-inflammatory factors, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. mdpi.com

Pathway-Specific Effects: NC009-1 was shown to suppress the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key protein complex that drives inflammation in the brain. mdpi.com Furthermore, it reduced oxidative stress by up-regulating protective proteins like SOD2 and NRF2. mdpi.com These findings highlight the potential of indole-based compounds to target specific inflammatory and oxidative stress pathways in the treatment of neurodegenerative diseases. mdpi.com

Table 2: Therapeutic Agents Derived from Indole Scaffolds and Their Targeted Pathways

| Agent/Derivative Class | Targeted Disease | Targeted Pathway/Mechanism | Key Research Findings | Reference |

|---|---|---|---|---|

| FC116 (Indole-Chalcone) | Metastatic Colorectal Cancer (mCRC) | Microtubule Depolymerization; G2/M Cell Cycle Arrest | Potent cytotoxicity against oxaliplatin-resistant cells (GI₅₀ = 6 nM); Downregulates cyclin B1. | acs.orgnih.gov |

| NC009-1 (Indole Derivative) | Parkinson's Disease (PD) | Neuroinflammation; Oxidative Stress | Suppresses NLRP3 inflammasome activation; Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | mdpi.com |

| Indolylglyoxylamide-Thiazole Hybrids | Prostate Cancer | Tubulin Polymerization Inhibition | Showed potent antiproliferative activity against DU145 prostate cancer cells (IC₅₀ = 93 nM). | nih.gov |

| Indolyl Quinoline (EMMQ) | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction; DNA Damage | Arrests cell growth in A549 and H460 cells (IC₅₀ = 8 µM) via mitochondrial disruption. | nih.gov |

Advanced Spectroscopic and Structural Analysis of 3 Ethyl 6 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, HSQC)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., HSQC) NMR experiments would be required for the unambiguous assignment of all signals for 3-ethyl-6-fluoro-1H-indole.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the analog 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid , a ¹H NMR spectrum was recorded in DMSO-d₆. acs.org Based on this, the expected signals for 3-ethyl-6-fluoro-1H-indole would include a broad singlet for the N-H proton of the indole (B1671886) ring, typically downfield (around 11.0 ppm). The aromatic region would show signals corresponding to the protons at the C4, C5, and C7 positions, with their chemical shifts and coupling patterns influenced by the fluorine at C6. The ethyl group at C3 would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. A singlet for the C2-H proton would also be expected.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For 3-ethyl-6-fluoro-1H-indole, distinct signals would be anticipated for each of the ten carbon atoms. The carbons bonded to the fluorine (C6) and nitrogen (C7a, C3a) atoms, as well as the ethyl group carbons, would have characteristic chemical shifts. The C6 signal would appear as a doublet due to carbon-fluorine coupling.

¹⁹F NMR: ¹⁹F NMR is specific for fluorine-containing compounds. A single resonance would be expected for the fluorine atom at the C6 position of 3-ethyl-6-fluoro-1H-indole. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would be instrumental in definitively assigning the proton and carbon signals of the ethyl group and the aromatic CH groups of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Ethyl-6-fluoro-1H-indole (Based on data for analogous compounds and general principles)